molecular formula C16H16N2OS B2581421 N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 891083-11-7

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2581421
CAS No.: 891083-11-7
M. Wt: 284.38
InChI Key: MVWNGSXFZZFYEO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWNGSXFZZFYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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